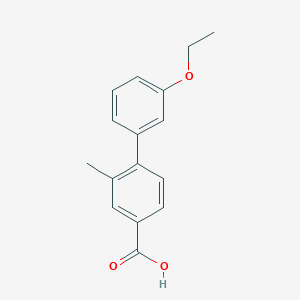

4-(3-Ethoxyphenyl)-3-methylbenzoic acid

Description

Contextualization within Substituted Benzoic Acid Chemistry

Substituted benzoic acids are a cornerstone of organic chemistry, serving as crucial intermediates and building blocks for a wide array of more complex molecules. The acidity and reactivity of the carboxylic acid group are significantly influenced by the nature and position of other substituents on the benzene (B151609) ring.

Significance of the Ethoxyphenyl and Methylbenzoic Acid Moieties in Organic Synthesis and Molecular Design

The ethoxyphenyl and methylbenzoic acid moieties that constitute 4-(3-Ethoxyphenyl)-3-methylbenzoic acid are both of considerable interest in the fields of organic synthesis and medicinal chemistry.

The ethoxyphenyl group is a common feature in pharmacologically active compounds. The presence of a methoxy (B1213986) group, which is structurally similar to the ethoxy group, has been shown to enhance the biological activity of certain compounds, for example by improving their ability to interact with biological targets. mdpi.com Natural compounds containing methoxyphenol structures have demonstrated antimicrobial and antioxidant properties. nih.gov

The methylbenzoic acid framework, also known as toluic acid, is a versatile building block. For example, m-toluic acid (3-methylbenzoic acid) is a precursor for the insect repellent DEET. wikipedia.org The methyl group can influence the electronic properties and the steric profile of the molecule, which can be crucial for its interaction with biological receptors.

Overview of Research Trajectories for Structurally Related Chemical Entities

Research into structurally related biphenyl (B1667301) carboxylic acid derivatives is an active and promising area. These compounds have been investigated for a variety of therapeutic applications.

For instance, novel biphenyl carboxylic acid derivatives have been synthesized and identified as potent inhibitors of urate transporter 1 (URAT1), a target for treating hyperuricemia and gout. wikipedia.org Other studies have focused on the development of biphenyl carboxylic acids as potential anticancer agents. google.com The synthesis of these types of molecules often employs modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient formation of the biphenyl core. acs.org

The general synthetic strategy to access compounds like this compound would likely involve a cross-coupling reaction between a boronic acid (or a derivative) and a halogenated benzoic acid derivative. The specific starting materials could include a derivative of 3-methyl-4-bromobenzoic acid and (3-ethoxyphenyl)boronic acid.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-ethoxyphenyl)-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-3-19-14-6-4-5-12(10-14)15-8-7-13(16(17)18)9-11(15)2/h4-10H,3H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFNZGCYLXKLIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50690011 | |

| Record name | 3'-Ethoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261894-19-2 | |

| Record name | 3'-Ethoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 4 3 Ethoxyphenyl 3 Methylbenzoic Acid and Its Precursors

Established Synthetic Pathways for Aryl-Substituted Benzoic Acids

The construction of complex molecules like 4-(3-Ethoxyphenyl)-3-methylbenzoic acid relies on the assembly of simpler building blocks. The key precursors for this compound are the 3-ethoxyphenyl moiety and the 3-methylbenzoic acid scaffold.

Strategies for Introducing the 3-Ethoxyphenyl Moiety

The 3-ethoxyphenyl group is a common structural motif in various compounds, including impurities found in the antidiabetic drug repaglinide. nih.govgoogle.com The synthesis of this moiety often starts from commercially available precursors that are then functionalized.

One common strategy involves the etherification of a phenol (B47542). For instance, 3-hydroxyphenylacetic acid can undergo esterification, formylation, oxidation, and then etherification to introduce the ethoxy group. This is followed by selective hydrolysis to yield a key intermediate, 3-ethoxy-4-ethoxycarbonylphenylacetic acid. researchgate.net Another approach starts with 3-ethoxy aniline (B41778) (meta-phenetidine), which can be reacted with other molecules to build up the desired structure. nih.gov

The synthesis of Schiff bases from 3-ethoxy-4-hydroxybenzaldehyde (B1662144) and subsequent reduction also provides a route to incorporate the 3-ethoxyphenyl group into larger molecules. researchgate.net

Approaches for Constructing the 3-Methylbenzoic Acid Scaffold

The 3-methylbenzoic acid scaffold can be synthesized through various methods. A common starting material is 3-methyl-4-nitrobenzoic acid. The nitro group can be reduced to an amino group using a catalyst like palladium on activated charcoal with hydrogen gas. chemicalbook.com This resulting 4-amino-3-methylbenzoic acid can then be further modified. chemicalbook.com

Alternatively, 3-iodo-4-methylbenzoic acid can be used as a precursor. guidechem.com The iodine atom can participate in cross-coupling reactions to introduce other aryl groups. guidechem.com The synthesis of 3-iodo-4-methylbenzoic acid itself can be achieved from 3-iodo-4-methylbenzoic acid methyl ester via hydrolysis. guidechem.com

Another approach involves the oxidation of a methyl group on an aromatic ring. For example, an alkylbenzene can be oxidized to form a benzoic acid derivative. khanacademy.org

Coupling Reactions and Functionalization Strategies

The final assembly of this compound often involves coupling reactions to join the two key fragments.

Diazotization and Coupling:

Diazotization is a powerful tool in aromatic chemistry. slideshare.netorganic-chemistry.org An aromatic amine can be converted into a diazonium salt, which is a reactive intermediate. organic-chemistry.orglibretexts.org This diazonium salt can then undergo a coupling reaction with an electron-rich aromatic compound, such as a phenol or another amine, to form a new carbon-carbon bond. slideshare.netyoutube.com This strategy can be employed to link the 3-ethoxyphenyl and 3-methylbenzoic acid moieties. However, the stability of the diazonium salt and potential side reactions, such as hydroxylation, need to be carefully managed. scirp.org

Amide Coupling:

Amide coupling is another versatile method for linking molecular fragments. google.comrsc.orgresearchgate.net A carboxylic acid can be activated, for example, by converting it into an acyl chloride, and then reacted with an amine to form an amide bond. researchgate.net Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct reaction between a carboxylic acid and an amine. researchgate.net While this doesn't directly form the biaryl bond in this compound, it is a crucial reaction for synthesizing related compounds and intermediates. google.comacs.org

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are highly efficient methods for forming carbon-carbon bonds between two different aryl fragments. wikipedia.orgacs.orgyoutube.com These reactions typically involve an organometallic reagent (e.g., an organoboron or organozinc compound) and an aryl halide or triflate, which are coupled in the presence of a palladium catalyst. wikipedia.orgacs.org This approach would be a highly effective strategy for the synthesis of this compound.

Reaction Mechanisms in the Synthesis of this compound

Understanding the mechanisms of the reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields.

Elucidation of Key Mechanistic Steps

Decarboxylation Pathways:

Decarboxylation, the removal of a carboxyl group as carbon dioxide, can be a relevant transformation in the synthesis of benzoic acid derivatives. youtube.com This reaction can proceed through different mechanisms depending on the reaction conditions. nist.gov Under acidic conditions, the reaction can be initiated by protonation of the carboxyl group. nist.gov In the presence of transition metals like copper, radical pathways for decarboxylation have been proposed. nih.govnih.gov The presence of ortho substituents on the benzoic acid can influence the rate of decarboxylation. nih.gov

Pinacol (B44631) Rearrangements:

The pinacol rearrangement is a reaction that converts a 1,2-diol to a carbonyl compound under acidic conditions. wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.comonlineorganicchemistrytutor.comorganic-chemistry.org The mechanism involves the protonation of one hydroxyl group, followed by the loss of water to form a carbocation. wikipedia.orgorganicchemistrytutor.com A subsequent 1,2-alkyl or aryl shift leads to the formation of a more stable oxonium ion, which then deprotonates to give the final carbonyl product. wikipedia.org While not directly involved in the primary synthetic route of the target molecule, understanding such rearrangements is important as they can occur as side reactions or in the synthesis of related starting materials. rsc.org

Characterization of Reaction Intermediates and Transition States

The study of reaction mechanisms often involves the characterization of transient species like intermediates and transition states. Techniques such as spectroscopy and computational modeling are invaluable in this endeavor.

In the context of cross-coupling reactions, the catalytic cycle involves several key intermediates, including oxidative addition products, transmetalation intermediates, and reductive elimination precursors. wikipedia.orgacs.org The study of these iron-catalyzed cross-coupling reactions can be challenging due to the presence of unstable paramagnetic intermediates. acs.orgnih.gov Spectroscopic methods, combined with product analysis, have provided significant insights into the reactivity and mechanism of these reactions. acs.orgnih.gov

Novel Synthetic Approaches and Methodological Advancements for Ethoxyphenyl-Substituted Benzoic Acids

The synthesis of ethoxyphenyl-substituted benzoic acids, such as this compound, predominantly relies on the formation of a carbon-carbon bond between two aryl rings. The Suzuki-Miyaura cross-coupling reaction has become the cornerstone for this transformation due to its versatility, functional group tolerance, and generally high yields.

A plausible and widely utilized synthetic route to this compound involves the Suzuki-Miyaura coupling of a halogenated benzoic acid derivative with an appropriately substituted boronic acid or its ester. Specifically, the reaction would couple 4-bromo-3-methylbenzoic acid with 3-ethoxyphenylboronic acid. This reaction is typically catalyzed by a palladium complex in the presence of a base.

The general mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. researchgate.net

Recent advancements in this field have focused on the development of more efficient and environmentally friendly catalytic systems. arkat-usa.org This includes the use of highly active palladium catalysts with specialized ligands, as well as catalysts based on more abundant and less toxic metals like nickel and iron. arkat-usa.org Furthermore, performing these reactions in aqueous media is a significant step towards greener synthesis protocols. arkat-usa.org

Detailed research findings have demonstrated the efficacy of various catalytic systems for the synthesis of biphenyl (B1667301) carboxylic acids. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency and yield. For instance, palladium(II) acetate (B1210297) in combination with a suitable phosphine (B1218219) ligand is a common catalytic system. The use of potassium carbonate or cesium carbonate as the base is also prevalent.

Interactive Table: Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | 80-100 | 85-95 | rsc.org |

| Pd/C | None | Na₂CO₃ | MeOH/H₂O | 40-45 | >80 | rsc.org |

| [PdCl₂(NH₂CH₂COOH)₂] | Glycine | K₂CO₃ | Water | Room Temp | ~97 | rsc.org |

| Pd(II)-complex 7 | Benzimidazole-oxime | KOH | Water | 100 | Good to Excellent | arkat-usa.org |

Note: This table represents typical conditions and yields for the synthesis of biphenyl carboxylic acids via Suzuki-Miyaura coupling and may not be specific to this compound.

The synthesis of the necessary precursors, such as 4-bromo-3-methylbenzoic acid, can be achieved through various established organic transformations. For example, 3-methyl-4-nitrobenzoic acid can be synthesized from 2,4-dimethyl-nitrobenzene through oxidation. google.com Subsequent reduction of the nitro group followed by a Sandmeyer reaction can introduce the bromo substituent.

Methodological advancements also extend to the preparation of the organoboron coupling partner. While 3-ethoxyphenylboronic acid is commercially available, its synthesis can be achieved from 3-bromoethoxybenzene via a Grignard reaction followed by treatment with a trialkyl borate (B1201080) and subsequent hydrolysis.

Beyond the Suzuki-Miyaura reaction, other cross-coupling methodologies like the Stille coupling (using organotin reagents) and Hiyama coupling (using organosilicon reagents) can also be employed for the formation of the biaryl bond, although they are less commonly used for this specific class of compounds due to factors like toxicity of reagents and reaction conditions. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 4 3 Ethoxyphenyl 3 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of various nuclei, a detailed picture of the molecular structure can be constructed.

¹H NMR Spectral Analysis for Proton Environment Delineation

The ¹H NMR spectrum of 4-(3-Ethoxyphenyl)-3-methylbenzoic acid is expected to exhibit a series of distinct signals corresponding to the different proton environments in the molecule. Based on the analysis of related compounds, including 3-methylbenzoic acid and various ethoxybenzene derivatives, the predicted chemical shifts are presented in Table 1.

The proton of the carboxylic acid group (-COOH) is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of 12.0-13.0 ppm, due to the deshielding effect of the carbonyl group and hydrogen bonding.

The aromatic protons will resonate in the region of 6.8-8.0 ppm. The protons on the benzoic acid ring, influenced by the electron-donating methyl group and the electron-withdrawing carboxylic acid group, will have specific chemical shifts and coupling patterns. Similarly, the protons on the ethoxyphenyl ring will be affected by the electron-donating ethoxy group.

The ethoxy group protons will present as a triplet for the terminal methyl group (around 1.4 ppm) and a quartet for the methylene (B1212753) group (around 4.1 ppm), a characteristic ethyl group pattern. The methyl group attached to the benzoic acid ring is expected to resonate as a singlet around 2.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -COOH | 12.0 - 13.0 | s (broad) |

| Aromatic H (benzoic acid ring) | 7.2 - 8.0 | m |

| Aromatic H (ethoxyphenyl ring) | 6.8 - 7.4 | m |

| -OCH₂CH₃ | ~4.1 | q |

| Ar-CH₃ | ~2.4 | s |

| -OCH₂CH₃ | ~1.4 | t |

s = singlet, t = triplet, q = quartet, m = multiplet. Predictions are based on data from analogous compounds.

¹³C NMR Spectral Analysis for Carbon Framework Determination

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for the carbon atoms in this compound are summarized in Table 2.

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, appearing around 167-173 ppm. The aromatic carbons will resonate in the typical range of 110-160 ppm. The carbon attached to the ethoxy group will be significantly deshielded. The methyl carbon of the ethoxy group will appear at a higher field (around 15 ppm), while the methylene carbon will be further downfield (around 63 ppm). The methyl carbon on the benzoic acid ring is predicted to be in the region of 21-22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -COOH | 167 - 173 |

| Aromatic C-O | 155 - 160 |

| Aromatic C (quaternary) | 130 - 145 |

| Aromatic C-H | 110 - 135 |

| -OCH₂CH₃ | ~63 |

| Ar-CH₃ | 21 - 22 |

| -OCH₂CH₃ | ~15 |

Predictions are based on data from analogous compounds.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While ¹H and ¹³C NMR provide the basic connectivity, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be crucial for a detailed stereochemical and conformational analysis. These experiments can reveal through-space correlations between protons, providing insights into the spatial arrangement of the two aromatic rings relative to each other. The torsional angle between the phenyl rings is a key conformational feature that could be elucidated using these methods. Furthermore, variable temperature NMR studies could provide information on the rotational barriers around the C-C single bond connecting the two aromatic rings.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. The most prominent band would be the C=O stretching vibration of the carboxylic acid, typically appearing in the region of 1680-1710 cm⁻¹. The O-H stretching vibration of the carboxylic acid will be a very broad band in the range of 2500-3300 cm⁻¹.

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and ethoxy groups will appear just below 3000 cm⁻¹. The C-O stretching vibrations of the ether and the carboxylic acid will be observed in the fingerprint region, typically between 1200 and 1300 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 2500 - 3300 (broad) |

| C-H stretch (Aromatic) | 3000 - 3100 |

| C-H stretch (Aliphatic) | 2850 - 3000 |

| C=O stretch (Carboxylic acid) | 1680 - 1710 |

| C=C stretch (Aromatic) | 1450 - 1600 |

| C-O stretch (Ether & Carboxylic acid) | 1200 - 1300 |

Predictions are based on data from analogous compounds such as 3-methylbenzoic acid and ethoxybenzene derivatives. nist.gov

FT-Raman Spectroscopy for Complementary Vibrational Mode Assignment

FT-Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O and O-H give strong signals in FTIR, non-polar bonds and symmetric vibrations often show strong signals in Raman spectra. For this compound, the aromatic ring vibrations, particularly the symmetric "breathing" modes, are expected to be prominent in the FT-Raman spectrum. The C-C stretching of the biphenyl (B1667301) linkage would also be a characteristic Raman band. The symmetric C-H stretching vibrations of the methyl and ethoxy groups would also be readily observed. The C=O stretch is typically weaker in the Raman spectrum compared to the FTIR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₁₆H₁₆O₃), the molecular weight is 256.29 g/mol . In a mass spectrometer, this compound would be ionized, typically by electron impact (EI), to produce a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 256.

The fragmentation of this molecular ion provides valuable structural information. The presence of the carboxylic acid and the substituted biphenyl framework dictates the primary cleavage pathways. The fragmentation pattern for benzoic acid and its derivatives is well-documented, often involving the loss of the hydroxyl (-OH) or carboxyl (-COOH) groups. docbrown.info For instance, the mass spectrum of benzoic acid itself shows a prominent molecular ion peak at m/z 122, with a base peak at m/z 105, corresponding to the loss of a hydroxyl radical ([M-OH]⁺). docbrown.info Another significant fragment appears at m/z 77, resulting from the loss of carbon monoxide (CO) from the m/z 105 ion, which corresponds to the phenyl cation ([C₆H₅]⁺). docbrown.info

Similarly, substituted benzoic acids like 3-methylbenzoic acid exhibit fragments at [M-OH]⁺ (m/z 119) and [M-COOH]⁺ (m/z 91). nist.gov Biphenyl carboxylic acids also follow this trend, with 4-biphenylcarboxylic acid showing key fragments at m/z 181 ([M-OH]⁺) and m/z 152. nist.gov Based on these analogous structures, the predicted fragmentation for this compound would involve several key steps:

Initial Fragmentation : The most likely initial fragmentations involve the carboxylic acid group, which is a common and predictable cleavage point. libretexts.org

Loss of a hydroxyl radical (•OH, 17 amu) to form an acylium ion at m/z 239. This is often a very stable and abundant ion.

Loss of the entire carboxyl group as a radical (•COOH, 45 amu) to yield a biphenyl cation at m/z 211.

Secondary Fragmentation : Further fragmentation of the primary ions can occur.

The acylium ion (m/z 239) can lose a molecule of carbon monoxide (CO, 28 amu) to produce the same biphenyl cation at m/z 211.

Cleavage within the ethoxy group can lead to the loss of an ethylene (B1197577) molecule (C₂H₄, 28 amu) via a McLafferty-type rearrangement, or the loss of an ethyl radical (•C₂H₅, 29 amu).

Biphenyl Cleavage : Cleavage of the central carbon-carbon bond connecting the two phenyl rings is also possible, though it may require higher energy. This would result in fragments corresponding to the individual substituted phenyl rings.

The following table summarizes the expected prominent ions in the mass spectrum of this compound.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound | m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes | | :--- | :--- | :--- | :--- | | 256 | [M]⁺ | [C₁₆H₁₆O₃]⁺ | Molecular Ion | | 239 | [M - •OH]⁺ | [C₁₆H₁₅O₂]⁺ | Loss of hydroxyl radical from the carboxylic acid group. docbrown.infonist.gov | | 211 | [M - •COOH]⁺ or [M - •OH - CO]⁺ | [C₁₅H₁₅O]⁺ | Loss of the carboxyl group or subsequent loss of CO from the m/z 239 ion. docbrown.info | | 183 | [C₁₃H₁₁O]⁺ | Loss of CO from the m/z 211 ion. | | 77 | [C₆H₅]⁺ | Phenyl cation, characteristic of benzene (B151609) derivatives. docbrown.info |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The spectrum is determined by the molecule's chromophores (light-absorbing parts) and auxochromes (groups that modify absorption). In this compound, the primary chromophore is the conjugated biphenyl system. The carboxylic acid, ethoxy, and methyl groups act as auxochromes.

The electronic transitions in this molecule are primarily of two types:

π → π* Transitions : These are high-energy, high-intensity transitions involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org They are characteristic of compounds with conjugated systems, such as the biphenyl core of the molecule. The extended conjugation between the two phenyl rings lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting the absorption to longer wavelengths (a bathochromic shift) compared to non-conjugated aromatic rings like benzene. libretexts.org

n → π* Transitions : These are lower-energy, lower-intensity transitions that involve promoting an electron from a non-bonding orbital (n) to an antibonding π* orbital. youtube.com The lone pairs of electrons on the oxygen atoms of the carboxylic acid and ethoxy groups are responsible for these transitions. Specifically, the carbonyl oxygen of the carboxylic acid provides the non-bonding electrons for a potential n → π* transition. youtube.com

Table 2: Expected Electronic Transitions for this compound

| Type of Transition | Orbitals Involved | Molecular Feature Responsible | Expected Wavelength Region |

|---|---|---|---|

| π → π* | HOMO → LUMO | Conjugated biphenyl aromatic system. libretexts.org | 200-400 nm (Strong absorption) |

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to highly analogous structures)

While the specific crystal structure of this compound is not publicly available, analysis of highly analogous structures provides significant insight into its likely solid-state architecture. Biphenyl derivatives, particularly those with substitutions at the ortho positions, are known to adopt a non-planar conformation in the solid state due to steric hindrance between the rings. researchgate.net

A relevant analogue is (E)-1-(4′-methyl-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one, which features a substituted methyl-biphenyl core. researchgate.net X-ray diffraction studies of this compound revealed that the biphenyl unit is non-planar, with a dihedral angle of 38.02(15)° between the planes of the two phenyl rings. researchgate.net This twisting is a direct result of steric repulsion between substituents on adjacent rings. In this compound, the methyl group is at position 3, which is ortho to the inter-ring C-C bond. This ortho-substituent will sterically interact with the hydrogen atom at the ortho-position of the second (ethoxyphenyl) ring, forcing the two rings to twist out of plane.

Table 3: Crystallographic Data for an Analogous Substituted Biphenyl Compound

| Parameter | Observation from Analogous Structure | Predicted Implication for this compound |

|---|---|---|

| Molecular Conformation | Non-planar biphenyl system. researchgate.net | The two phenyl rings will be twisted relative to each other due to steric hindrance from the ortho-methyl group. |

| Dihedral Angle | ~38° between phenyl rings. researchgate.net | A significant dihedral angle is expected, preventing full π-system conjugation across the rings in the solid state. |

| Intermolecular Interactions | Weak C-H···π interactions. researchgate.net | Formation of strong O-H···O hydrogen-bonded dimers between carboxylic acid groups is highly probable. libretexts.org |

| Crystal Packing | Formation of extended structures through weak interactions. researchgate.net | The crystal will be composed of hydrogen-bonded dimers packed to maximize space-filling. |

Computational Chemistry and Theoretical Modeling of 4 3 Ethoxyphenyl 3 Methylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules by solving the Schrödinger equation. These methods provide detailed information about the electronic structure and energy of the molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are used to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry.

Table 1: Selected Optimized Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (inter-ring) | ~1.48 Å |

| Bond Length | C=O (carboxyl) | ~1.21 Å |

| Bond Length | C-O (carboxyl) | ~1.36 Å |

| Bond Angle | C-C-C (inter-ring) | ~120° |

| Dihedral Angle | Phenyl-Phenyl | ~45-55° |

Note: These are typical approximate values obtained from DFT calculations and can vary slightly based on the specific functional and basis set used.

While DFT is a workhorse, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy, albeit at a greater computational expense. These methods are often used to benchmark DFT results for critical aspects of the potential energy surface, such as the rotational barrier between the two phenyl rings. For this compound, single-point energy calculations using these higher-level theories can refine the understanding of the electronic energy and electron correlation effects, providing a more precise picture of the molecule's stability and electronic structure.

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data. Theoretical vibrational frequencies, calculated from the second derivatives of the energy, correspond to the infrared (IR) and Raman spectra of the molecule. For this compound, specific vibrational modes can be assigned. For instance, the characteristic C=O stretching frequency of the carboxylic acid group is predicted in the range of 1700-1750 cm⁻¹, while the O-H stretch is expected around 3500 cm⁻¹.

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations help in the assignment of experimental NMR spectra, providing a direct link between the computed electronic structure and experimental observations.

Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

| Spectroscopic Data | Functional Group/Atom | Predicted Range |

| Vibrational Frequency | C=O Stretch (Carboxylic Acid) | 1700 - 1750 cm⁻¹ |

| Vibrational Frequency | O-H Stretch (Carboxylic Acid) | ~3500 cm⁻¹ |

| ¹H NMR Chemical Shift | Carboxylic Acid Proton (COOH) | 12 - 13 ppm |

| ¹³C NMR Chemical Shift | Carboxylic Carbon (COOH) | 170 - 180 ppm |

Note: These values are predictions and can be influenced by solvent effects and experimental conditions.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics excels at describing the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and the influence of the environment, such as a solvent. MD simulations model the movement of atoms over time based on a classical force field.

For this compound, MD simulations can map the potential energy surface associated with the rotation around the C-C bond connecting the two phenyl rings. These simulations reveal the energy barriers between different conformational states and the preferred torsional angles in a solution, which can differ from the gas-phase minimum energy structure. Furthermore, simulations in a water box can explicitly model the hydrogen bonding interactions between the carboxylic acid group and surrounding water molecules, providing a detailed picture of its solvation shell and how water influences its structure and dynamics.

Analysis of Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity and potential applications.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to frontier molecular orbital theory. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor.

For this compound, the HOMO is typically localized on the electron-rich ethoxyphenyl ring, while the LUMO is often distributed over the benzoic acid moiety, particularly the carboxylic acid group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 3: Frontier Molecular Orbital Properties of this compound

| Property | Description | Typical Calculated Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.0 to 5.0 eV |

Note: These values are approximations and depend heavily on the computational method and level of theory.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface analysis for this compound has not been documented in the reviewed literature. This type of analysis is a valuable computational tool for visualizing the charge distribution of a molecule and identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Such a map would typically reveal negative potential, often color-coded in red, around electronegative atoms like oxygen, indicating sites susceptible to electrophilic attack. Conversely, positive potential, usually shown in blue, would be concentrated around hydrogen atoms, particularly the acidic proton of the carboxylic acid group, marking them as sites for nucleophilic attack. Without specific studies, a data table of MEP values cannot be generated.

Fukui Functions and Local Reactivity Descriptors

There are no available studies that calculate the Fukui functions and other local reactivity descriptors for this compound. Fukui functions are instrumental in the framework of Density Functional Theory (DFT) for predicting the most reactive sites within a molecule. These descriptors help in quantifying the reactivity of specific atoms towards nucleophilic, electrophilic, and radical attacks. A detailed analysis would involve calculating condensed Fukui functions for each atom in the molecule to pinpoint the most probable sites for chemical reactions. In the absence of such research, a data table of Fukui indices for this compound cannot be provided.

Structure Activity Relationship Sar Principles in Substituted Benzoic Acids with Relevance to 4 3 Ethoxyphenyl 3 Methylbenzoic Acid

Impact of Aromatic Substituents on Molecular Interactions

The ethoxy group (-OCH2CH3), located on the phenyl ring at the 4-position of the parent benzoic acid, can significantly impact the molecule's binding characteristics. This group can participate in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions. The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming interactions with suitable donor groups in a protein's active site. Furthermore, the ethyl portion of the group contributes to the molecule's hydrophobicity, potentially engaging in van der Waals interactions within hydrophobic pockets of a target protein. The position and orientation of the ethoxy group are crucial for optimizing these interactions and can influence the compound's selectivity for a specific biological target.

The methyl group (-CH3) at the 3-position of the benzoic acid ring also plays a significant role in molecular recognition. nih.gov The addition of a methyl group can have several effects. nih.gov It increases the molecule's solvent-accessible surface area, which can influence its hydrophobic character and how it interacts with the solvent and the binding site. nih.gov The methyl group can also induce conformational changes in the molecule. For instance, an ortho-methyl substitution can cause adjacent phenyl rings to adopt a more orthogonal orientation, which might be more favorable for binding to a specific protein conformation. nih.gov This steric influence of the methyl group can be a key determinant of binding affinity and selectivity, potentially leading to a significant boost in biological activity if it promotes a more favorable binding conformation. nih.gov Theoretical studies on biphenyl (B1667301) molecules have shown that the position of a methyl subgroup can affect the molecule's electronic properties, such as the energy gap and electrochemical hardness. researchgate.net

The carboxylic acid (-COOH) moiety is a cornerstone of the interaction profile of many benzoic acid derivatives. patsnap.com Its ability to donate a proton means its protonation state is pH-dependent. patsnap.com At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion (-COO-). nih.govacs.org This negatively charged group can form strong electrostatic interactions, such as salt bridges, with positively charged amino acid residues (e.g., arginine, lysine) in a protein's binding site. nih.govacs.org These interactions are often crucial for high-affinity binding. nih.govacs.org The carboxylate group is also an excellent hydrogen bond acceptor. patsnap.com The specific interactions of the carboxylic acid are highly dependent on the solvent environment and the presence of other functional groups within the molecule that can influence its acidity (pKa). nih.govucl.ac.uk

Conformational Flexibility and Rigidity in SAR Optimization

The balance between conformational flexibility and rigidity is a key consideration in the optimization of SAR. For biphenyl compounds like 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, rotation around the bond connecting the two phenyl rings allows the molecule to adopt various conformations. The dihedral angle between the two rings is a critical parameter that can be influenced by substituents. nih.gov For example, ortho-substituents can create steric hindrance that favors a more twisted conformation. nih.gov While a certain degree of flexibility is necessary for the ligand to adapt to the geometry of the binding site, excessive flexibility can be entropically unfavorable upon binding. Therefore, designing molecules with a pre-organized conformation that is complementary to the target's active site can lead to improved binding affinity. Computational methods, such as conformational scans, are often employed to understand the conformational preferences of molecules and how they relate to their biological activity. uky.edu

Ligand-Protein Interaction Profiling through Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. niscpr.res.inmdpi.com These studies provide valuable insights into the binding modes and key interactions that stabilize the ligand-protein complex.

Molecular docking simulations can theoretically delineate the binding mode of this compound within a protein's active site. mdpi.com These simulations can identify specific amino acid residues that interact with the different functional groups of the ligand. For instance, docking studies can reveal potential hydrogen bonds between the carboxylic acid moiety and basic residues, hydrophobic interactions involving the ethoxy and methyl groups, and π-π stacking interactions between the aromatic rings of the ligand and aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein. nih.gov The results of molecular docking are often visualized to provide a 2D or 3D representation of the ligand-protein complex, highlighting the key interactions and their distances. researchgate.net The binding energy, calculated by the docking software's scoring function, provides an estimate of the binding affinity. nih.gov Molecular dynamics simulations can further be used to assess the stability of the predicted binding pose over time. nih.govfip.org

Analysis of Hydrogen Bonding, Hydrophobic, and Pi-Stacking Interactions

While specific interaction data for this compound is unavailable, we can infer its likely interaction patterns based on its structural components and general principles of molecular interactions.

Hydrogen Bonding: The primary hydrogen bond donor and acceptor is the carboxylic acid moiety. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This allows for the formation of robust interactions with polar residues in a protein's active site. researchgate.net The ether oxygen of the ethoxy group can also act as a hydrogen bond acceptor, providing an additional point of interaction.

A summary of potential interactions is presented in the table below:

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carboxylic acid (donor and acceptor), Ether oxygen (acceptor) | Arginine, Lysine, Histidine, Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic Interactions | Phenyl rings, Methyl group, Ethyl group | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan |

| Pi-Stacking | Phenyl rings | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Comparative Docking Studies with Analogous Compounds (e.g., 4-(3-methoxyphenyl)-3-methylbenzoic acid)

A direct comparative docking study between this compound and its methoxy (B1213986) analog, 4-(3-methoxyphenyl)-3-methylbenzoic acid, has not been reported in the literature. However, we can hypothesize the likely differences in their binding based on the structural variation.

The primary difference between the two molecules is the length of the alkoxy chain. The ethoxy group is larger and more flexible than the methoxy group. This seemingly minor change can have significant consequences for receptor binding.

Influence of Alkoxy Chain Length:

Steric Fit: The longer ethyl chain of the ethoxy group may lead to a better or worse steric fit within a binding pocket compared to the methyl group. If the pocket has additional space, the ethyl group may form more extensive hydrophobic interactions, leading to higher affinity. nih.govnih.gov Conversely, if the pocket is constrained, the bulkier ethoxy group could introduce steric clashes, reducing binding affinity.

Conformational Flexibility: The ethyl group has more rotatable bonds than the methyl group, giving the ethoxy-substituted compound greater conformational flexibility. This could allow it to adopt a more optimal binding pose, but it also comes with a higher entropic penalty upon binding.

Lipophilicity: The ethoxy group is more lipophilic than the methoxy group. This can lead to stronger hydrophobic interactions but may also negatively impact solubility and other pharmacokinetic properties.

Hypothetical Docking Comparison:

A hypothetical docking study would likely show differences in the binding poses and calculated binding energies of the two analogs. The following table outlines the expected trends, though it is important to reiterate that this is a projection in the absence of actual data.

| Compound | Key Structural Difference | Expected Impact on Binding |

| This compound | Ethoxy group (longer, more lipophilic) | Potentially stronger hydrophobic interactions if the binding pocket accommodates the larger group. May exhibit a slightly different binding pose due to increased flexibility. |

| 4-(3-methoxyphenyl)-3-methylbenzoic acid | Methoxy group (shorter, less lipophilic) | May have a more favorable entropic contribution to binding. Its fit will be favored in a more sterically constrained binding site. |

Potential Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block in Complex Chemical Architectures

The presence of a carboxylic acid group, an ether linkage, and a biphenyl (B1667301) core makes 4-(3-Ethoxyphenyl)-3-methylbenzoic acid a versatile building block for the synthesis of more complex molecules.

As a Precursor for Novel Heterocyclic Compounds

Aromatic carboxylic acids are common starting materials for the synthesis of a wide variety of heterocyclic compounds. The carboxylic acid moiety of this compound can be readily converted into other functional groups, such as amides, esters, or acyl chlorides, which can then participate in cyclization reactions to form heterocycles. For instance, derivatives of aromatic carboxylic acids are used to synthesize thiazolo[4,5-d]pyrimidine-7(6H)-one derivatives and other heterocyclic systems with potential biological activities. The general reactivity of aromatic carboxylic acids allows for their incorporation into complex ring systems through various synthetic strategies. numberanalytics.com

Research on related biphenyl derivatives has demonstrated their utility in creating complex heterocyclic structures. For example, various heterocyclic compounds have been synthesized from functionalized biphenyl precursors, highlighting the importance of this structural motif in medicinal chemistry. researchgate.netarabjchem.org The specific substitution pattern of this compound could lead to novel heterocyclic systems with unique electronic and steric properties, potentially influencing their biological or material properties.

Functionalization for Polymer and Advanced Material Applications

The carboxylic acid group of this compound provides a convenient handle for incorporation into polymers. It can be used as a monomer or a functionalizing agent for existing polymer backbones. For example, polymers with reactive side chains, such as those derived from methacrylates, can be functionalized with molecules containing carboxylic acids to create materials with specific properties. nih.gov

Biphenyl dicarboxylic acids are widely used as linkers in the synthesis of metal-organic frameworks (MOFs) and other porous crystalline materials. researchgate.net While this compound is a monocarboxylic acid, its structure could be modified to a dicarboxylic acid to serve a similar purpose. Furthermore, the ethoxy and methyl groups can influence the packing and properties of the resulting polymers or materials. For instance, the inclusion of benzoic acid derivatives into polymer crystalline cavities has been shown to be a viable method for creating functional polymer samples. mdpi.com The functionalization of styrene-divinylbenzene copolymers with aminobenzoic acid groups has also been reported for the development of new polymeric adsorbents. mdpi.com

Contributions to Methodological Development in Aromatic Chemistry

The synthesis of specifically substituted biphenyls like this compound often requires the development and application of advanced cross-coupling methodologies, most notably the Suzuki-Miyaura coupling. The synthesis of methyl-functionalized biphenyl and terphenyl dicarboxylic acids relies on stepwise palladium-catalyzed borylation/Suzuki-Miyaura cross-coupling reactions. researchgate.net The synthesis of this particular compound would likely involve the coupling of a boronic acid or ester derivative of either 3-ethoxyphenyl or 3-methyl-4-bromobenzoic acid (or its ester). The efficiency and selectivity of such reactions are a continuous area of research in organic chemistry.

Furthermore, the reactions of the aromatic rings themselves, such as electrophilic aromatic substitution, are influenced by the existing substituents. The carboxylic acid is a meta-directing and deactivating group, while the ethoxy group is an ortho-, para-directing and activating group, and the methyl group is also ortho-, para-directing and activating. numberanalytics.comnumberanalytics.com The interplay of these directing effects on the two aromatic rings presents interesting challenges and opportunities for selective functionalization, thus contributing to a deeper understanding of aromatic chemistry.

Theoretical Considerations for Design of Functional Molecules (e.g., dyes, chemosensors, NLO materials)

Dyes: Azo dyes have been synthesized from toluic acid derivatives, suggesting that the 3-methylbenzoic acid portion of the target molecule could be a suitable scaffold for dye synthesis. rasayanjournal.co.in The extended conjugation of the biphenyl system, combined with the electron-donating ethoxy group, could lead to compounds with interesting photophysical properties. The carboxylic acid group can also serve as an anchoring group for attachment to surfaces or other molecules. rasayanjournal.co.in

Nonlinear Optical (NLO) Materials: Biphenyl derivatives are known to exhibit significant nonlinear optical properties. capes.gov.br The charge transfer characteristics within the molecule, influenced by donor and acceptor groups, are crucial for NLO activity. In this compound, the ethoxy group can act as an electron donor and the carboxylic acid as a weak electron acceptor, creating a push-pull system across the biphenyl bridge. Theoretical studies using Density Functional Theory (DFT) are often employed to predict the hyperpolarizability of such molecules, which is a measure of their NLO response. nih.govresearchgate.net The twist angle between the two phenyl rings also plays a critical role in determining the NLO properties. capes.gov.br By modifying the substituents, it is possible to tune the electronic and optical properties for specific NLO applications. researchgate.net

Future Perspectives and Emerging Research Avenues for 4 3 Ethoxyphenyl 3 Methylbenzoic Acid

Exploration of Undiscovered Chemical Transformations and Reactivity

The functional groups of 4-(3-Ethoxyphenyl)-3-methylbenzoic acid—the carboxylic acid, the ether linkage, and the two aromatic rings—provide multiple sites for chemical modification. Future research could systematically explore its reactivity to unlock new derivatives with potentially valuable properties.

The carboxylic acid group is a versatile handle for a variety of transformations. Beyond standard reactions like esterification and amidation, more advanced C-C bond-forming reactions could be investigated. For instance, modern palladium-catalyzed methods now allow for the decarbonylative cross-coupling of carboxylic acids, enabling the direct replacement of the -COOH group with other aryl groups. nih.govrsc.org This opens a pathway to complex, unsymmetrical tri-aryl systems starting from this biaryl acid.

Another area of interest is intramolecular reactions. The proximity of the carboxylic acid to the second phenyl ring suggests the potential for intramolecular cyclization. Studies on related 2-aryl benzoic acids have shown that under certain oxidative conditions, they can form biaryl lactones (cyclic esters). nottingham.ac.ukacs.org Investigating similar transformations for this compound could yield novel heterocyclic structures, which are of significant interest in medicinal chemistry. The reactivity of the aromatic rings themselves to further electrophilic substitution also remains an open question, with the existing ethoxy and methyl groups directing the position of any new substituents.

The table below outlines potential, yet-to-be-explored chemical transformations for this compound.

| Reaction Type | Potential Reagents & Conditions | Expected Product Class | Research Goal |

| Decarbonylative Coupling | Aryl Boronic Acid, Palladium Catalyst, High Temperature | Tri-aryl compound | Access to complex poly-aromatic systems |

| Intramolecular Lactonization | Oxidizing Agent (e.g., Co/PMS system), Mild Conditions | Biaryl Lactone | Synthesis of novel heterocyclic scaffolds |

| Directed Electrophilic Halogenation | N-Bromosuccinimide (NBS), Acid Catalyst | Halogenated biaryl derivative | Creation of intermediates for further cross-coupling |

| Ether Cleavage | Strong Acid (e.g., HBr, BBr₃) | Biphenyl (B1667301) phenol (B47542) derivative | Unmasking a phenolic hydroxyl group for new functionalization |

| Reduction of Carboxylic Acid | LiAlH₄ or BH₃ THF | Biaryl methanol (B129727) derivative | Conversion to a primary alcohol for further reactions |

This table is illustrative and outlines potential research directions based on established reactivity of similar functional groups.

Integration with Advanced Artificial Intelligence and Machine Learning for Predictive Modeling

Predictive models could be developed to forecast its key physicochemical properties. By training algorithms on large datasets of known molecules, it is possible to estimate properties such as solubility, lipophilicity (LogP), and acidity (pKa) based solely on the molecular structure. rsc.orgrsc.org Such models are invaluable in early-stage drug discovery for assessing the "drug-likeness" of a compound.

The following table lists some of the key molecular descriptors that would serve as inputs for training such predictive models.

| Descriptor Type | Specific Descriptor Example | Predicted Property / Application |

| Physicochemical | Molecular Weight (MW) | General drug-likeness, ADME properties |

| Physicochemical | XLogP3 (Lipophilicity) | Membrane permeability, solubility |

| Topological | Topological Polar Surface Area (TPSA) | Cell permeability, bioavailability |

| Electronic | Number of Hydrogen Bond Donors/Acceptors | Binding affinity to biological targets |

| Structural | Rotatable Bond Count | Conformational flexibility, binding entropy |

| Structural | Aromatic Ring Count | Interaction with aromatic residues in proteins |

This table contains calculated or standard descriptors used in computational chemistry to build predictive models.

Development of Sustainable and Green Synthetic Routes

The chemical industry is increasingly focused on developing "green" manufacturing processes that are safer, more efficient, and less harmful to the environment. inovatus.es The synthesis of biaryl compounds, a cornerstone of modern organic chemistry, presents a significant opportunity for applying these principles. europa.eunumberanalytics.comacs.org A key future research avenue for this compound is the development of sustainable methods for its synthesis.

The most common method for creating the central carbon-carbon bond in biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. ajgreenchem.comrsc.org While highly effective, traditional protocols often rely on palladium catalysts and petroleum-derived solvents like toluene (B28343) or dioxane, which pose environmental and health concerns. nih.gov

Future research would focus on "greening" this key reaction. This could involve several strategies:

Safer Solvents: Replacing traditional organic solvents with water or bio-renewable alcohols (e.g., ethanol, 2-propanol) has been shown to be effective for Suzuki couplings. nih.govgctlc.orgacs.org

Improved Catalysts: Developing catalysts based on more earth-abundant and less toxic metals, such as nickel, is a major goal. nih.gov Additionally, creating recyclable catalytic systems, where the precious metal is supported on a solid phase, can reduce waste and cost. inovatus.esresearchgate.net

Biocatalysis: An even more advanced approach involves using enzymes or whole-cell systems to produce key precursors. For example, engineered microbes can synthesize substituted benzoic acids from renewable feedstocks like glucose, completely avoiding harsh chemical reagents. nih.govresearchgate.netacs.org While the full enzymatic synthesis of a complex biaryl is challenging, developing biocatalytic routes to the starting materials is a significant step forward. nih.govyoutube.com

The table below provides a comparison between a plausible traditional synthetic route and a potential green alternative.

| Parameter | Traditional Suzuki-Miyaura Route | Potential Green Route | Green Chemistry Advantage |

| Solvent | Toluene or Dioxane | Water or Ethanol/Water mixture | Reduces use of hazardous, volatile organic compounds (VOCs). gctlc.org |

| Catalyst | Homogeneous Palladium (e.g., Pd(PPh₃)₄) | Nickel-based catalyst or recyclable supported Palladium catalyst. nih.govresearchgate.net | Reduces reliance on expensive, toxic heavy metals; allows for catalyst reuse. |

| Base | Strong inorganic bases (e.g., NaOH, Cs₂CO₃) | Mild, safer base (e.g., K₂CO₃). researchgate.net | Avoids highly corrosive or expensive reagents. |

| Energy Input | High temperature reflux (80-110 °C) for several hours | Lower temperature or shorter reaction time, possibly aided by microwave irradiation. gctlc.org | Reduces energy consumption and carbon footprint. |

| Feedstock Origin | Petroleum-derived starting materials | Precursors potentially derived from microbial fermentation (e.g., bio-based L-phenylalanine). nih.gov | Utilizes renewable resources instead of finite fossil fuels. |

This table compares a conventional synthesis with a hypothetical green alternative to illustrate future research goals in sustainable chemistry.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling. For Friedel-Crafts, benzoyl chloride and an ethoxy-substituted acetophenone derivative are reacted using AlCl₃ as a catalyst . Alternatively, Suzuki coupling of 3-methylbenzoic acid boronic ester with 3-ethoxyphenyl halides (e.g., bromide) under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) is effective. Optimization involves adjusting catalyst loading (1–5 mol%), temperature (80–110°C), and reaction time (12–24 hours) to improve yields (typically 60–85%) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Answer : Key techniques include:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxy group at C3 of phenyl ring, methyl at C3 of benzoic acid). Ethoxy protons appear as a quartet (δ 1.3–1.5 ppm) and methyl groups as singlets (δ 2.1–2.3 ppm) .

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1680–1700 cm⁻¹) .

- HPLC-MS : Verify purity (>95%) and molecular ion ([M-H]⁻ at m/z 269.1) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Answer : Use PPE (gloves, goggles), avoid inhalation/ingestion, and work in a fume hood. The compound may cause skin/eye irritation (similar to structurally related benzoic acids) . Store at 2–8°C in sealed containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data reported for this compound across different studies?

- Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, concentrations). To address this:

- Standardize assays : Use consistent cell models (e.g., HEK293 for receptor binding) and dose ranges (1–100 µM).

- Control for solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation .

- Validate via orthogonal methods : Compare enzyme inhibition (e.g., COX-2) with computational docking (AutoDock Vina) to confirm binding modes .

Q. What strategies are employed to optimize the yield and purity of this compound during large-scale synthesis?

- Answer :

- Catalyst recycling : Use immobilized Pd catalysts (e.g., Pd/C) for Suzuki reactions to reduce metal contamination .

- Crystallization : Recrystallize from ethanol/water (7:3 v/v) to remove byproducts (e.g., unreacted boronic esters).

- Process intensification : Implement flow chemistry for Friedel-Crafts acylation to enhance mixing and reduce side reactions .

Q. How does the electronic nature of the ethoxy group influence the reactivity and physicochemical properties of this compound compared to other substituents?

- Answer : The ethoxy group is electron-donating (+M effect), which:

- Increases solubility : LogP ~2.8 (vs. ~3.5 for 4-(3-fluorophenyl) analogs) due to polar ether oxygen .

- Affects acidity : pKa ~4.2 (carboxylic acid), slightly higher than chloro-substituted analogs (pKa ~3.8) due to reduced electron withdrawal .

- Modifies reactivity : Enhances electrophilic substitution at the para position of the ethoxyphenyl ring in further derivatization .

Q. What in silico methods are recommended for predicting the binding affinity of this compound with target enzymes?

- Answer :

- Molecular docking : Use AutoDock or Schrödinger Maestro to model interactions with enzymes (e.g., COX-2, PDB ID 5KIR). Focus on hydrogen bonding with catalytic residues (e.g., Arg120) .

- QSAR modeling : Train models on analogs (e.g., 4-ethoxy-3-trifluoromethylbenzoic acid) to predict IC₅₀ values for new targets .

- MD simulations : Run 100-ns trajectories (GROMACS) to assess binding stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.